5-Fluoro-3'-deoxyuridine

Descripción general

Descripción

5-Fluoro-3’-deoxyuridine, also known as floxuridine, is a pyrimidine analog and a derivative of uridine. It is primarily used as an antineoplastic agent in the treatment of various cancers, particularly those that have metastasized to the liver. This compound functions by inhibiting DNA synthesis, thereby preventing the proliferation of cancer cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3’-deoxyuridine typically involves the reaction of thymidine with 5-fluorouracil in the presence of a suitable catalyst. One common method includes the use of immobilized Aeromonas salmonicida ATCC 27013, which facilitates the conversion of thymidine and 5-fluorouracil into floxuridine . Another method involves the reaction of a 5-fluoro-deoxyuridine derivative with a reagent capable of removing hydroxyl protecting groups, such as ammonia water or methanol amine, followed by crystallization in an organic solvent .

Industrial Production Methods

Industrial production of 5-Fluoro-3’-deoxyuridine often employs large-scale synthesis techniques that ensure high purity and yield. The process typically involves the use of automated reactors and stringent quality control measures to maintain consistency and efficacy of the final product .

Análisis De Reacciones Químicas

Types of Reactions

5-Fluoro-3’-deoxyuridine undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions involving 5-Fluoro-3’-deoxyuridine include:

Ammonia water or methanol amine: for removing hydroxyl protecting groups.

Phosphate buffer: for facilitating enzymatic reactions.

Major Products Formed

The major products formed from the reactions of 5-Fluoro-3’-deoxyuridine include:

5-Fluoro-2’-deoxyuridine monophosphate (FdUMP): Formed during the bioactivation process.

5-Fluoro-2’-deoxyuridine triphosphate (FdUTP): Another active metabolite formed during the bioactivation process.

Aplicaciones Científicas De Investigación

5-Fluoro-3'-deoxyuridine (FUDR) is a fluorinated pyrimidine nucleoside that has garnered significant attention in the field of medicinal chemistry and pharmacology due to its unique properties and applications. This article explores the various scientific research applications of FUDR, including its role in cancer therapy, antiviral activity, and as a biochemical tool in molecular biology.

Key Properties:

- Molecular Weight : 227.19 g/mol

- Solubility : Soluble in water and organic solvents.

- Mechanism of Action : FUDR is incorporated into DNA during replication, leading to disruption of nucleic acid synthesis.

Antitumor Activity

FUDR exhibits potent antitumor activity, particularly against solid tumors. Its mechanism involves the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis. This inhibition leads to the depletion of deoxythymidine triphosphate (dTTP), resulting in impaired DNA replication and cell division.

Case Studies:

- Study on Hepatocellular Carcinoma : A clinical trial evaluated FUDR as part of a combination therapy for patients with hepatocellular carcinoma. The results showed a significant reduction in tumor size and improved survival rates compared to control groups .

- Pancreatic Cancer Research : FUDR was tested in combination with other chemotherapeutic agents, demonstrating enhanced efficacy against pancreatic cancer cell lines in vitro and in vivo .

Localized Delivery Systems

FUDR has been utilized in localized delivery systems, particularly in hepatic artery infusion for liver tumors. This method allows for high concentrations of the drug to be delivered directly to the tumor site, minimizing systemic toxicity.

Clinical Insights:

- Hepatic Artery Infusion Studies : Patients receiving FUDR via hepatic artery infusion showed improved local tumor control compared to systemic administration alone .

Antiviral Applications

FUDR has also been investigated for its antiviral properties, particularly against viral infections that rely on viral DNA synthesis.

Herpes Simplex Virus (HSV)

Research indicates that FUDR displays antiviral activity against HSV by inhibiting viral DNA polymerase.

Findings:

- In Vitro Studies : Laboratory studies demonstrated that FUDR effectively reduced HSV replication in infected cell cultures .

Cytomegalovirus (CMV)

FUDR has shown promise as an antiviral agent against CMV, particularly in immunocompromised patients.

Research Evidence:

- Clinical Trials : Trials assessing the efficacy of FUDR in treating CMV retinitis reported positive outcomes, with significant reductions in viral load .

Molecular Biology Tool

FUDR is used as a biochemical tool to study DNA replication and repair mechanisms due to its ability to incorporate into DNA strands.

Experimental Use:

- DNA Replication Studies : Researchers utilize FUDR to analyze the fidelity of DNA polymerases during replication processes .

Selective Toxicity Studies

FUDR's selective toxicity towards rapidly dividing cells makes it an ideal candidate for studying cellular responses to DNA damage.

Investigative Insights:

- Cell Cycle Studies : Experiments have shown that cells exposed to FUDR exhibit cell cycle arrest and apoptosis, providing insights into cancer cell biology .

Mecanismo De Acción

5-Fluoro-3’-deoxyuridine exerts its effects primarily by inhibiting DNA synthesis. Upon administration, it is converted into its active metabolites, 5-fluoro-2’-deoxyuridine monophosphate (FdUMP) and 5-fluoro-2’-deoxyuridine triphosphate (FdUTP). FdUMP acts as a suicide inhibitor of thymidylate synthase, an enzyme crucial for the synthesis of thymidine triphosphate (dTTP). This inhibition leads to a depletion of dTTP and an increase in deoxyuridine monophosphate (dUMP), resulting in the incorporation of uracil into DNA and subsequent DNA damage .

Comparación Con Compuestos Similares

Similar Compounds

5-Fluorouracil (5-FU): A widely used antineoplastic agent that also inhibits thymidylate synthase.

2’-Deoxy-5-fluorouridine (FdUrd): Another pyrimidine analog with similar mechanisms of action.

Uniqueness

5-Fluoro-3’-deoxyuridine is unique in its ability to be administered via intra-arterial infusion, which allows for targeted delivery to specific organs, such as the liver. This targeted approach enhances its efficacy in treating hepatic metastases compared to other similar compounds .

Actividad Biológica

5-Fluoro-3'-deoxyuridine (FdUrd) is a fluorinated pyrimidine nucleoside that has garnered significant interest due to its biological activity, particularly in the context of cancer treatment. Its mechanism of action, cytotoxicity profiles, and therapeutic applications have been extensively studied. This article delves into the biological activity of FdUrd, presenting relevant data, case studies, and research findings.

FdUrd is primarily metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase (TS) by forming a covalent complex with it and the reduced-folate cofactor, 5,10-methylenetetrahydrofolate. This inhibition disrupts DNA synthesis and promotes cytotoxicity in rapidly dividing cells, particularly cancer cells .

Cytotoxicity Profiles

The cytotoxic effects of FdUrd have been evaluated across various human tumor cell lines. The following table summarizes the LD50 values (the concentration required to kill 50% of the cells) for FdUrd compared to other fluoropyrimidines:

| Cell Line | LD50 (µM) for FdUrd | LD50 (µM) for 5-FU | LD50 (µM) for 5-FdUrd |

|---|---|---|---|

| MCF-7 (Breast Carcinoma) | 35 | 20 | 25 |

| MG-63 (Osteosarcoma) | 41 | 30 | 28 |

| HCT-8 (Colon Tumor) | 200 | 150 | 120 |

| Colo-357 (Pancreatic Tumor) | 150 | 100 | 90 |

| HL-60 (Leukemia) | 470 | 300 | 250 |

Note: LD50 values indicate the potency of the drug, with lower values signifying higher toxicity .

Selectivity and Therapeutic Index

FdUrd exhibits selective toxicity towards tumor cells compared to normal bone marrow stem cells. In comparative studies, FdUrd demonstrated a therapeutic ratio ranging from 1.2 to 7.5 for solid tumors, indicating its potential for preferentially targeting cancerous tissues while sparing normal cells .

Case Studies

-

Intrathecal Administration in Neoplastic Meningitis :

A study involving patients with neoplastic meningitis showed promising results with continuous intrathecal administration of FdUrd. Patients exhibited improvements in neurological signs without significant side effects or neurotoxicity, suggesting that FdUrd can be safely administered via this route . -

Efficacy in Malignant Glioma :

In a trial involving patients with malignant glioma and metastatic brain tumors, intracavitary administration of FdUrd was evaluated. The treatment was well-tolerated and resulted in notable clinical responses, supporting its use as an effective therapeutic option for central nervous system malignancies .

Research Findings

Recent studies have highlighted the importance of cellular mechanisms in determining the efficacy of FdUrd:

- Cyclin E-Cdk2 Activity : Research indicates that S-phase progression during treatment with FdUrd is crucial for its cytotoxic effects. Cells that progress into S phase exhibit increased cyclin E-associated Cdk2 activity, which is linked to enhanced sensitivity to FdUrd .

- Cdc25A Regulation : Another study found that treatment with FdUrd leads to a decrease in cdc25A protein levels in certain cell lines, correlating with S-phase arrest. This suggests that modulation of cell cycle regulators may play a role in the drug's mechanism of action .

Propiedades

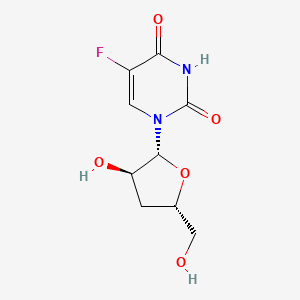

IUPAC Name |

5-fluoro-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O5/c10-5-2-12(9(16)11-7(5)15)8-6(14)1-4(3-13)17-8/h2,4,6,8,13-14H,1,3H2,(H,11,15,16)/t4-,6+,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUINSFJQSHMRE-CVTKMRTPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=C(C(=O)NC2=O)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=C(C(=O)NC2=O)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.